Tert-butyl 3-(methanesulfinylmethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(methanesulfinylmethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methanesulfinylmethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Methanesulfinylmethyl Group: The methanesulfinylmethyl group can be introduced via the reaction of the azetidine ring with methanesulfinyl chloride in the presence of a base such as triethylamine.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanesulfinylmethyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted azetidines with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 3-(methanesulfinylmethyl)azetidine-1-carboxylate can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(methanesulfinylmethyl)azetidine-1-carboxylate is primarily determined by its ability to interact with specific molecular targets. The methanesulfinylmethyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical reactions. The azetidine ring’s strained structure also contributes to its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-(methanesulfinylmethyl)azetidine-1-carboxylate is unique due to the presence of the methanesulfinylmethyl group, which imparts distinct reactivity compared to other similar compounds. For example, tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate has a sulfonyl group instead of a sulfinyl group, leading to different chemical behavior .
- The methanesulfinylmethyl group can undergo both oxidation and reduction reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl 3-(methylsulfinylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-8(6-11)7-15(4)13/h8H,5-7H2,1-4H3 |
InChI Key |
CLMQJPHRGQMIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)C |
Origin of Product |
United States |
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